molecular formula C19H16O5 B2880506 (Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 858765-88-5

(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No. B2880506
CAS RN: 858765-88-5
M. Wt: 324.332
InChI Key: FDVDWQDDRZCUKI-YVLHZVERSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations . These techniques can provide insights into the ground and excited electronic structures of the compound .

Scientific Research Applications

Renewable Resources Synthesis

Pacheco et al. (2015) have explored the use of silica molecular sieves with zeolite beta topology containing framework Lewis acid centers, such as Zr-β and Sn-β, as catalysts in the Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans. This process is vital for the production of biobased terephthalic acid precursors, which are essential for renewable PET synthesis. The study identifies main side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate, suggesting efficient pathways for producing key intermediates in biobased materials production (Pacheco, Labinger, Sessions, & Davis, 2015).

Antiproliferative Agents for Cancer Treatment

Soni et al. (2015) designed and synthesized a new series of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates as potential anti-cancer agents. Their research demonstrated significant anti-proliferative activity against A549 and L132 cell lines, indicating the potential of these compounds in cancer therapy. The study provides a solid foundation for further development of novel anticancer drugs based on this chemical framework (Soni, Sanghvi, Devkar, & Thakore, 2015).

Advanced Materials Synthesis

Er et al. (2015) reported on the synthesis of novel olefinic-centered macroacyclic compounds involving tetrasubstituted 4-hydroxybenzoic acid fragments, which were characterized by a range of spectroscopic techniques and compared with computational results. These compounds show potential for various applications in materials science due to their unique structural properties. Their research contributes to the development of new materials with potential applications in catalysis, drug delivery, and optoelectronics (Er, Değirmencioğlu, & Tahtaci, 2015).

properties

IUPAC Name

methyl 4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-23-14-8-9-15-16(11-14)24-17(18(15)20)10-12-4-6-13(7-5-12)19(21)22-2/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVDWQDDRZCUKI-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

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